molecular formula C16H25N3O3S B5301609 N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide

N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide

Cat. No. B5301609
M. Wt: 339.5 g/mol
InChI Key: FIAJKFFPZQVBSZ-UHFFFAOYSA-N
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Description

N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide, commonly referred to as ML7, is a small molecule inhibitor that has been extensively studied for its biochemical and physiological effects. ML7 has been used in scientific research to examine the role of myosin light chain kinase (MLCK) in various cellular processes.

Mechanism of Action

ML7 inhibits N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide activity by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating myosin light chain, which is necessary for muscle contraction and cell motility. ML7 has been shown to be a reversible inhibitor of N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide, which allows for precise control of N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide activity in experiments.
Biochemical and Physiological Effects:
ML7 has been shown to affect various cellular processes, including cell migration, cytokinesis, and smooth muscle contraction. Inhibition of N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide by ML7 has been shown to decrease cell migration and cytokinesis in various cell types. ML7 has also been shown to relax smooth muscle in various organs, including the bladder and uterus.

Advantages and Limitations for Lab Experiments

ML7 has several advantages for lab experiments, including its specificity for N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide and its reversible inhibition. ML7 allows for precise control of N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide activity, which is necessary for studying its role in various cellular processes. However, ML7 has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider the concentration and duration of ML7 treatment to avoid potential toxicity and off-target effects.

Future Directions

ML7 has been extensively used in scientific research, but there are still many future directions for its use. One future direction is the development of more potent and selective N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide inhibitors. Another future direction is the use of ML7 in studying the role of N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide in cancer cell invasion and metastasis. Additionally, ML7 could be used in combination with other inhibitors to study the complex signaling pathways involved in various cellular processes. Overall, ML7 has been a valuable tool for studying the role of N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide in various cellular processes, and its continued use will likely lead to new insights into cellular signaling and disease mechanisms.

Synthesis Methods

The synthesis of ML7 involves the reaction of 4-(isobutylamino)benzenesulfonyl chloride with 1-piperidinecarboxamide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure ML7. This method has been optimized to yield high purity and high yield of ML7.

Scientific Research Applications

ML7 has been extensively used in scientific research to study the role of N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide in various cellular processes. N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide is an enzyme that phosphorylates myosin light chain, which is involved in muscle contraction and cell motility. ML7 inhibits N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide activity, which has been shown to affect cell migration, cytokinesis, and smooth muscle contraction. ML7 has also been used to study the role of N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide in cancer cell invasion and metastasis.

properties

IUPAC Name

N-[4-(2-methylpropylsulfamoyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-13(2)12-17-23(21,22)15-8-6-14(7-9-15)18-16(20)19-10-4-3-5-11-19/h6-9,13,17H,3-5,10-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAJKFFPZQVBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-methylpropyl)sulfamoyl]phenyl}piperidine-1-carboxamide

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